molecular formula C8H8N2O3S B13512877 2-Cyano-4-methoxybenzenesulfonamide

2-Cyano-4-methoxybenzenesulfonamide

Cat. No.: B13512877
M. Wt: 212.23 g/mol
InChI Key: FKXQEFRWIJPOII-UHFFFAOYSA-N
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Description

2-Cyano-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H8N2O3S It is a derivative of benzenesulfonamide, featuring a cyano group (-CN) and a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the cyanamide group. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified through recrystallization or chromatography to achieve the desired purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-methoxybenzenesulfonamide is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2-cyano-4-methoxybenzenesulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,1H3,(H2,10,11,12)

InChI Key

FKXQEFRWIJPOII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)C#N

Origin of Product

United States

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